Prospidium

Vue d'ensemble

Description

It has been studied for its potential use in treating rheumatoid arthritis and other inflammatory conditions .

Preparation Methods

Prospidium chloride can be synthesized through a series of chemical reactions involving the formation of a spiro compound. The synthetic route typically involves the reaction of piperazine derivatives with chlorinated alcohols under controlled conditions. The industrial production methods may include the use of protic onium salts as catalysts to facilitate the synthesis of related heterocyclic compounds .

Chemical Reactions Analysis

This compound chloride undergoes various chemical reactions, primarily related to its solvation and interactions with other ions in solution. It exhibits specific enthalpic parameters of solute-solute pair interactions, which are essential for understanding its behavior in biological systems. The compound can participate in oxidation, reduction, and substitution reactions, depending on the reagents and conditions used. Common reagents include chlorinated alcohols and piperazine derivatives, and the major products formed from these reactions are typically spiro compounds with cytostatic properties.

Scientific Research Applications

This compound chloride has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study the behavior of spiro compounds in different solvents. In biology and medicine, it has been investigated for its cytostatic and anti-inflammatory properties, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions. Additionally, it has shown potential in the treatment of squamous cell carcinoma of the head and neck, as well as HIV-related Kaposi sarcoma .

Mechanism of Action

The exact mechanism of action of this compound chloride is not fully understood. it is known to interact with DNA, disrupting the cell cycle at the G2 phase and inhibiting the phagocytic activity of monocytes and macrophages. This interaction with DNA is believed to be responsible for its cytostatic and anti-inflammatory effects .

Comparison with Similar Compounds

This compound chloride is unique among spiro compounds due to its specific combination of cytostatic and anti-inflammatory properties. Similar compounds include other spiro derivatives and piperazine-based compounds, such as dispiropiperazine derivatives. These compounds also exhibit biological activity, but this compound chloride’s ability to interact with DNA and disrupt the cell cycle sets it apart .

Méthodes De Préparation

Prospidium chloride can be synthesized through a series of chemical reactions involving the formation of a spiro compound. The synthetic route typically involves the reaction of piperazine derivatives with chlorinated alcohols under controlled conditions. The industrial production methods may include the use of protic onium salts as catalysts to facilitate the synthesis of related heterocyclic compounds .

Analyse Des Réactions Chimiques

Prospidium chloride undergoes various chemical reactions, primarily related to its solvation and interactions with other ions in solution. It exhibits specific enthalpic parameters of solute-solute pair interactions, which are essential for understanding its behavior in biological systems. The compound can participate in oxidation, reduction, and substitution reactions, depending on the reagents and conditions used. Common reagents include chlorinated alcohols and piperazine derivatives, and the major products formed from these reactions are typically spiro compounds with cytostatic properties.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Prospidium chloride is classified as a dispiropiperazine derivative. Its chemical structure allows it to interact with biological macromolecules, primarily DNA and RNA, leading to various therapeutic effects. The compound exhibits:

- Cytostatic Properties : this compound disrupts the cell cycle, particularly at the G2/M phase, which is crucial for cancer cell proliferation. Research indicates that it induces apoptosis and DNA damage in cancer cells, thereby inhibiting tumor growth .

- Immunosuppressive Effects : It inhibits the phagocytic activity of immune cells such as monocytes and macrophages, making it potentially useful in treating autoimmune diseases .

- Anti-inflammatory Activity : this compound may reduce inflammation by blocking the synthesis of vascular endothelial growth factor (VEGF), which is implicated in various inflammatory conditions .

Oncology

This compound has been investigated for its antitumor effects across several cancer types. Notable findings include:

- Tumor Growth Inhibition : In preclinical models involving thyroidectomized and hypophysectomized rats, this compound significantly inhibited tumor growth compared to controls. It has shown efficacy against larynx and lung cancers, lymphogranulomatosis, and leukemia .

- Clinical Studies : A pilot study demonstrated that this compound could effectively reduce tumor volumes in carcinogen-induced mammary tumors in rats . However, some studies suggest that while it shows promise, its direct oncolytic effects may not be significant .

Autoimmune Diseases

This compound's immunosuppressive properties make it a candidate for managing autoimmune diseases such as rheumatoid arthritis and lupus. Its ability to modulate immune responses could alleviate symptoms associated with these conditions .

Ophthalmology

A clinical trial evaluated the effectiveness of this compound in patients with age-related macular degeneration (AMD). The study reported improvements in visual acuity in a subset of patients following peribulbar injections of this compound . The results indicated that 56% of patients experienced stability or improvement in vision after treatment.

Comparative Analysis of this compound with Other Anticancer Agents

| Compound Name | Structure Type | Common Uses | Unique Features |

|---|---|---|---|

| Doxorubicin | Anthracycline | Cancer chemotherapy | Intercalates DNA; generates free radicals |

| Cyclophosphamide | Alkylating agent | Cancer treatment; immunosuppression | Prodrug; activated in the liver |

| Cisplatin | Platinum-based | Cancer chemotherapy | Forms cross-links with DNA; effective against testicular cancer |

| Mitomycin C | Antibiotic | Cancer treatment | Alkylates DNA; used for bladder cancer |

| This compound Chloride | Dispiropiperazine | Cancer treatment; autoimmune diseases | Cytostatic; anti-inflammatory; immunosuppressive |

Mécanisme D'action

The exact mechanism of action of prospidium chloride is not fully understood. it is known to interact with DNA, disrupting the cell cycle at the G2 phase and inhibiting the phagocytic activity of monocytes and macrophages. This interaction with DNA is believed to be responsible for its cytostatic and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Prospidium chloride is unique among spiro compounds due to its specific combination of cytostatic and anti-inflammatory properties. Similar compounds include other spiro derivatives and piperazine-based compounds, such as dispiropiperazine derivatives. These compounds also exhibit biological activity, but this compound chloride’s ability to interact with DNA and disrupt the cell cycle sets it apart .

Activité Biologique

Prospidium, specifically in its chloride form, is a dispiropiperazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into the compound's mechanisms of action, its effects on various cell types, and relevant case studies that highlight its therapeutic potential.

This compound chloride primarily exhibits cytostatic properties, meaning it inhibits cell growth and division. The compound disrupts the cell cycle at the G2 phase , which is critical for proper mitotic progression. This disruption is achieved through several mechanisms:

- DNA Interaction : this compound binds to DNA, leading to structural alterations that prevent normal replication and transcription processes.

- Mitotic Spindle Disruption : Studies have shown that this compound affects mitotic spindle positioning, which is vital for chromosome segregation during cell division .

- Immunosuppressive Effects : The compound also inhibits phagocytic activity in monocytes and macrophages, suggesting potential applications in managing autoimmune diseases .

Cellular Effects

Research has demonstrated that this compound exhibits anti-proliferative activity across a range of human cancer cell lines. Below is a summary of findings from various studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| SW480 (colon cancer) | 0.63 - 13 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | Not specified | Induction of apoptosis and necrosis |

| Jurkat (T cells) | Not specified | Inhibition of lymphoblastic responses |

| Ramos (B cells) | Not specified | Stronger inhibition than T cells |

These results indicate that this compound may be particularly effective against certain types of tumors and could have differential effects on immune cells depending on their lineage .

Case Studies

Several clinical cases illustrate the therapeutic potential of this compound:

- Kaposi's Sarcoma Management : A notable case involved a patient with Kaposi's sarcoma who underwent long-term treatment with this compound chloride following kidney transplantation. The therapy included conversion to mTOR inhibitors alongside this compound, resulting in sustained remission and satisfactory clinical outcomes .

- Rheumatoid Arthritis : this compound has been explored as a treatment option for rheumatoid arthritis. In clinical trials, it was found to be effective in reducing symptoms and disease activity without significantly compromising patient safety .

Research Findings

Recent studies have underscored the complexity of this compound's action:

- Cell Cycle Arrest : Flow cytometry analyses confirmed that treatment with this compound leads to significant cell cycle arrest in cancer cells, particularly at the G2/M phase. This was associated with decreased expression of cyclin B1, a key regulator of mitosis .

- Induction of Apoptosis : The compound has been shown to induce both apoptosis and necrosis in treated cells, further contributing to its anti-cancer effects .

Propriétés

Numéro CAS |

27115-14-6 |

|---|---|

Formule moléculaire |

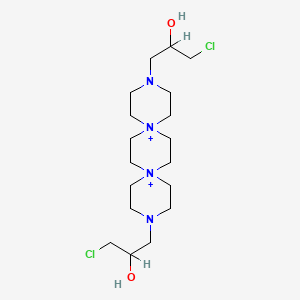

C18H36Cl2N4O2+2 |

Poids moléculaire |

411.4 g/mol |

Nom IUPAC |

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol |

InChI |

InChI=1S/C18H36Cl2N4O2/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20/h17-18,25-26H,1-16H2/q+2 |

Clé InChI |

UVYDWIMQPVNRJN-UHFFFAOYSA-N |

SMILES |

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |

SMILES canonique |

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |

Synonymes |

Chloride, Prospidium Prospidin Prospidine Prospidium Prospidium Chloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.